Cas no 822-27-5 (Disulfide, dioctyl)

Disulfide, dioctyl structure
Disulfide, dioctyl structure
Produktname:Disulfide, dioctyl
CAS-Nr.:822-27-5
MF:C16H34S2
MW:290.571162700653
MDL:MFCD00039989
CID:726519

Disulfide, dioctyl Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Disulfide, dioctyl
    • 1-(octyldisulfanyl)octane
    • 1,2-dioctyl disulfide
    • 1,2-dioctyldisulfane
    • 9,10-Dithiaoctadecane
    • C8H17-S-S-C8H17
    • Dioctyl disulfide
    • Dioctyl disulphide
    • n-Octyl disulfide
    • Octyl disulfide
    • octyl disulphide
    • Dioctyl disulfide (ACI)
    • Octyl disulfide (6CI, 7CI, 8CI)
    • Bis(1-octyl) disulfide
    • Di-n-octyl disulfide
    • NSC 163989
    • MDL: MFCD00039989
    • Inchi: 1S/C16H34S2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
    • InChI-Schlüssel: AROCLDYPZXMJPW-UHFFFAOYSA-N
    • Lächelt: S(CCCCCCCC)SCCCCCCCC

Berechnete Eigenschaften

  • Genaue Masse: 290.210193g/mol
  • Oberflächenladung: 0
  • XLogP3: 7.7
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 15
  • Monoisotopenmasse: 290.210193g/mol
  • Monoisotopenmasse: 290.210193g/mol
  • Topologische Polaroberfläche: 50.6Ų
  • Schwere Atomanzahl: 18
  • Komplexität: 121
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Dichte: 0.9436 (estimate)
  • Schmelzpunkt: -28.99°C
  • Siedepunkt: 352.64°C (estimate)
  • Brechungsindex: 1.4820
  • PSA: 50.60000
  • LogP: 7.08880

Disulfide, dioctyl Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
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BAI LING WEI Technology Co., Ltd.
099559-5g
Di-n-Octyl disulfide
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eNovation Chemicals LLC
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Disulfide, dioctyl
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A2B Chem LLC
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A2B Chem LLC
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BAI LING WEI Technology Co., Ltd.
J20F099559-25g
Disulfide, dioctyl
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eNovation Chemicals LLC
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Disulfide, dioctyl
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eNovation Chemicals LLC
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Disulfide, dioctyl Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium sulfide Catalysts: Acetylacetone ,  Nickel chloride hexahydrate Solvents: Dimethylformamide ,  Water ;  6 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referenz
Symmetrical disulfide synthesis via nickel-catalysis using potassium sulfide as sulfur source
Soleiman-Beigi, Mohammad; et al, Monatshefte fuer Chemie, 2016, 147(10), 1759-1763

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Aniline ,  tert-Butyl hypochlorite Solvents: Dichloromethane
Referenz
2-(4-Pyridyl)ethyl as a protective group for sulfur functionality
Katritzky, Alan R.; et al, Journal of Organic Chemistry, 1986, 51(25), 4914-20

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: S8 Catalysts: 2-tert-Butyl-1,1,3,3-tetramethylguanidine ;  25 °C → 90 °C; 22 min, 90 °C
Referenz
Organic superbase-catalyzed oxidation of alkanethiols to dialkyl disulfides by elemental sulfur
Zhang, Zihan; et al, Research on Chemical Intermediates, 2023, 49(10), 4503-4521

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Thiourea ,  Sodium bicarbonate Catalysts: Cobalt phthalocyanine (sulfonated) Solvents: Water ,  Polyethylene glycol ;  2 h, 80 - 90 °C
Referenz
Europhtal (8020) efficiently catalyzes the aerobic oxidation of in situ generated thiols to symmetric disulfides (disulfanes)
Abbasi, Mohammad; et al, Journal of Organometallic Chemistry, 2017, 833, 10-17

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-fluorotrioxochromate(1-) (1:1) Solvents: Acetonitrile ;  160 min, rt
Referenz
Oxidation coupling of organic thiols to disulphides with tetramethylammonium fluorochromate(VI) (TMAFC)
Imanieh, Hosein; et al, Proceedings of ECSOC-10, 2006, ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Thiourea ,  Sodium bicarbonate ,  Manganese oxide (MnO2) Catalysts: Sodium dodecyl sulfate Solvents: Water ;  3.5 h, 80 °C
Referenz
Distinct catalytic effect of micellar solution of sodium dodecyl sulfate (SDS) for one-pot conversion of alkyl halides to disulfides via an odorless process using thiourea and MnO2
Firouzabadi, Habib; et al, Bulletin of the Chemical Society of Japan, 2010, 83(6), 698-702

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Thiourea ,  Sodium carbonate ,  Graphene (oxide) Solvents: Acetonitrile ,  Water ;  3 - 12 h, 80 °C
Referenz
Graphene Oxide-Assisted One-Pot and Odorless Synthesis of Symmetrical Disulfides Using Primary and Secondary Alkyl Halides (Tosylates) and Thiourea as Sulfur Source Reagent
Khalili, Dariush, Phosphorus, 2015, 190(11), 1727-1734

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Reduction of organic sulfonic acids, sodium sulfonates, and sulfonic esters to the corresponding disulfides with polyphosphoric acid derivatives, potassium iodide and the tetrabutylammonium iodide system
Oae, Shigeru; et al, Bulletin of the Chemical Society of Japan, 1983, 56(12), 3813-17

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Thiourea ,  Sodium carbonate ,  Manganese oxide (MnO2) Solvents: Water ,  Polyethylene glycol ;  10 h, 30 - 35 °C
Referenz
A one-pot, efficient, and odorless synthesis of symmetrical disulfides using organic halides and thiourea in the presence of manganese dioxide and wet polyethylene glycol (PEG-200)
Firouzabadi, Habib; et al, Tetrahedron Letters, 2010, 51(3), 508-509

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Samarium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Metallic samarium promoted reductive dimerization cyclization of gem-diactivated alkenes, reductive debromination of vic-dibromides, and reduction of sodium alkyl thiosulfates in aqueous media
Wang, Lei; et al, Tetrahedron, 1999, 55(35), 10695-10712

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Amberlyst A 26OH Solvents: Water ;  5 h, 60 °C
Referenz
An efficient metal-free synthesis of organic disulfides from thiocyanates using poly-ionic resin hydroxide in aqueous medium
Sengupta, Debasish; et al, Tetrahedron Letters, 2013, 54(18), 2277-2281

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Methanol ;  rt; 10 min, rt
Referenz
Design, synthesis, and biological evaluation of largazole derivatives: alteration of the zinc-binding domain
Su, Jinyue; et al, Tetrahedron, 2014, 70(42), 7763-7769

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Rearrangement of O,S-dialkyl dithiocarbonates to S,S-dialkyl dithiocarbonates catalyzed by tricaprylmethylammonium chloride
Degani, Iacopo; et al, Synthesis, 1981, (2), 149-51

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Carbon tetrachloride ,  Sodium sulfide (Na2S), hydrate (1:3) Solvents: Polyethylene glycol ;  90 min, rt
Referenz
One-Pot Synthesis of Organic Disulfides (Disulfanes) from Alkyl Halides Using Sodium Sulfide Trihydrate and Hexachloroethane or Carbon Tetrachloride in the Poly(ethylene glycol) (PEG-200)
Abbasi, Mohammad; et al, Synlett, 2015, 26(9), 1185-1190

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sulfur
Referenz
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Nickel acetate Solvents: Methanol
Referenz
A convenient one-pot synthesis of disulfides from thioacetates via nickel boride catalyzed methanolysis and disproportionation
Choi, Jaesung; et al, Synlett, 1995, (10), 1073-4

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Thiourea ,  Sodium bicarbonate Catalysts: Cobalt phthalocyanine (sulfonated) Solvents: Water ,  Polyethylene glycol ;  3 h, 80 - 90 °C
Referenz
Europhtal (8020) efficiently catalyzes the aerobic oxidation of in situ generated thiols to symmetric disulfides (disulfanes)
Abbasi, Mohammad; et al, Journal of Organometallic Chemistry, 2017, 833, 10-17

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Samarium ,  Titanium tetrachloride Solvents: Tetrahydrofuran
Referenz
Novel reduction of sodium alkyl thiosulfates to disulfides with the TiCl4/Sm system
Guo, Hong Yun; et al, Chinese Chemical Letters, 1997, 8(3), 191-192

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Samarium ,  Titanium tetrachloride Solvents: Tetrahydrofuran
Referenz
Preparation of dialkyl disulfides via reduction of alkyl thiocyanates with TiCl4/Sm system
Guo, Hongyun; et al, Synthetic Communications, 1997, 27(15), 2721-2724

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Titanocene dichloride ,  Samarium Solvents: Tetrahydrofuran ;  0.5 h, 70 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 0.5 h, rt
Referenz
Reductive cleavage of the carbon-sulfur bond by samarium/Cp2TiCl2 system for the synthesis of dialkyl disulfides
Jia, Xue-Shun; et al, Chinese Journal of Chemistry, 2005, 23(3), 303-304

Herstellungsverfahren 21

Reaktionsbedingungen
Referenz
The phase-transfer synthesis of unsymmetrical dialkyl sulfides via O,S-dialkyl dithiocarbonates
Degani, Iacopo; et al, Synthesis, 1979, (3), 178-81

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Solvents: Ethyl acetate ,  Water ;  rt; 1 h, rt
Referenz
Palladium-Catalyzed Carbonylative Synthesis of Aryl Selenoesters Using Formic Acid as an Ex Situ CO Source
Yano de Albuquerque, Danilo ; et al, Journal of Organic Chemistry, 2022, 87(1), 595-605

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dichloromethane ;  2.45 h, reflux
Referenz
Ion exchange catalysis in oxidation of organic compounds with KMnO4
Shaabani, Ahmad; et al, Synthetic Communications, 2003, 33(6), 1057-1065

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Thiourea ,  Sodium carbonate ,  S8 Solvents: Water ,  Polyethylene glycol ;  12 h, 70 °C
Referenz
One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides
Abbasi, Mohammad; et al, Journal of the Iranian Chemical Society, 2013, 10(2), 201-205

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Samarium Solvents: Water ;  4 h, 90 °C
Referenz
A novel reduction of sodium alkyl thiosulfates using samarium metal without an activating agent in water
Wang, Lei; et al, Tetrahedron Letters, 2002, 43(45), 8141-8143

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide ,  Cuprous chloride
1.2 Catalysts: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile
Referenz
One-pot conversion of alcohols to disulfides mediated by benzyltriethylammonium tetrathiomolybdate
Sinha, Surajit; et al, Tetrahedron, 1999, 55(51), 14769-14776

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Silica ,  S8 ;  3 min; 5 min
Referenz
Facile solvent-free generation of disulfide dianion and its use for preparation of symmetrical disulfides
Kiasat, Ali Reza; et al, Phosphorus, 2008, 183(1), 178-182

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Novel reductive cleavage reaction of thiobenzoates with samarium diiodide: convenient synthesis of disulfides
Yoo, Byung Woo; et al, Synthetic Communications, 2000, 30(23), 4317-4322

Herstellungsverfahren 29

Reaktionsbedingungen
Referenz
Hydrogenolysis of thioamides with molybdenum sulfide as a catalyst
Konuma, Kenji; et al, Nippon Kagaku Kaishi, 1982, (7), 1187-92

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Catalysts: 4,4′-Azopyridine Solvents: Acetonitrile ;  20 min, 80 °C
1.2 Reagents: Ammonium thiocyanate ;  5 h, 80 °C
Referenz
Heteroaromatic azo compounds as efficient and recyclable reagents for direct conversion of aliphatic alcohols into symmetrical disulfides
Iranpoor, Nasser; et al, Tetrahedron Letters, 2012, 53(51), 6913-6915

Herstellungsverfahren 31

Reaktionsbedingungen
Referenz
Reduction of organic sulfonic acids, sodium sulfonates, and sulfonic esters to the corresponding disulfides with polyphosphoric acid derivatives, potassium iodide and the tetrabutylammonium iodide system
Oae, Shigeru; et al, Bulletin of the Chemical Society of Japan, 1983, 56(12), 3813-17

Herstellungsverfahren 32

Reaktionsbedingungen
1.1 Reagents: Hydrotritelluride, boryl-, sodium salt (1:1) Solvents: Dimethylformamide
Referenz
Reductive dimerization of aromatic sulfonyl derivatives to disulfides using sodium tellurated borohydride
Suzuki, Hitomi; et al, Journal of Chemical Research, 1994, (2), 70-1

Herstellungsverfahren 33

Reaktionsbedingungen
Referenz
Desulfuration using plasma techniques. III. Reaction to thioethers
Suhr, Harald; et al, Liebigs Annalen der Chemie, 1980, (3), 441-6

Herstellungsverfahren 34

Reaktionsbedingungen
Referenz
Aqueous high-temperature chemistry of carbo- and heterocycles. Part 16. Model sulfur compounds: a study of hydrogen sulfide generation
Katritzky, Alan R.; et al, Energy & Fuels, 1991, 5(6), 823-34

Disulfide, dioctyl Raw materials

Disulfide, dioctyl Preparation Products

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